N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
CAS No.: 890954-86-6
Cat. No.: VC8309452
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890954-86-6 |
|---|---|
| Molecular Formula | C23H22N2O2S2 |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C23H22N2O2S2/c1-16-7-9-19(10-8-16)23-25-17(2)22(28-23)13-14-24-29(26,27)21-12-11-18-5-3-4-6-20(18)15-21/h3-12,15,24H,13-14H2,1-2H3 |
| Standard InChI Key | PPSXAJFFNFXKRZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a 4-methylphenyl group and at the 5-position with an ethyl chain linked to a naphthalene-2-sulfonamide moiety. Key structural attributes include:
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Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-methyl group on the thiazole and the 4-methylphenyl substituent enhance hydrophobic interactions .
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Naphthalene Sulfonamide: A bicyclic aromatic system conjugated to a sulfonamide group, which is known for its electron-withdrawing properties and ability to participate in hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 890954-86-6 |
| Molecular Formula | |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | N-[2-(4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
| Topological Polar Surface Area | 97.8 Ų |
The canonical SMILES string highlights the connectivity: the thiazole ring is linked to the ethyl-sulfonamide chain, which terminates in a naphthalene group.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide involves multi-step organic reactions:
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Thiazole Formation: Cyclocondensation of 4-methylphenyl thioamide with α-halo ketones yields the 4-methyl-2-(4-methylphenyl)thiazole intermediate.
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Sulfonamide Coupling: Reaction of naphthalene-2-sulfonyl chloride with the ethylamine-substituted thiazole derivative in the presence of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N-ethyl-diisopropylamine).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Methylphenyl thioamide, α-bromoketone, DCM, 25°C | 68% |
| 2 | Naphthalene-2-sulfonyl chloride, TBTU, DIEA, DMF | 52% |
Analytical Characterization
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NMR Spectroscopy: NMR (400 MHz, CDCl) exhibits signals at δ 8.2–7.3 ppm (naphthalene protons), δ 6.9–6.7 ppm (aromatic protons from 4-methylphenyl), and δ 2.4 ppm (methyl groups).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 423.1 [M+H].
Biological Activities and Mechanistic Insights
Thiazole Pharmacophore
The thiazole ring is a privileged scaffold in drug discovery, contributing to binding affinity through:
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Hydrophobic Interactions: The 4-methylphenyl group enhances lipid membrane permeability.
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Hydrogen Bonding: Sulfonamide’s sulfonyl group acts as a hydrogen bond acceptor .
Neurodegenerative Disease Relevance
Although direct studies are lacking, structural analogs (e.g., GPCR17 modulators) suggest potential applications in neurodegenerative disorders. For instance, EP2850068B1 discloses thiazole-triazole hybrids as G protein-coupled receptor 17 (GPCR17) modulators, which regulate oligodendrocyte differentiation in multiple sclerosis .
Table 3: Comparative Bioactivity of Thiazole Derivatives
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